Comparative Potency & Kinase Selectivity
CI-1040 demonstrates an IC50 of 2.3 nM for MEK1/2 in biochemical assays [1] and 17 nM in cell-based assays [2]. While less potent than its second-generation successor PD0325901 (IC50 0.33 nM) [1], CI-1040 is a first-in-class clinical compound with a well-defined selectivity profile. It exhibits 100-fold selectivity for MEK1/2 over the closely related MEK5 [2] and has minimal activity against a panel of other kinases, with IC50 values more than 300-fold higher (2.5 orders of magnitude) than for MEK1 [3]. In contrast, trametinib is approximately 100-fold more potent than CI-1040 in growth inhibition assays, showing a strong correlation (r=0.98) in sensitivity across a panel of 44 melanoma cell lines [4].
| Evidence Dimension | Potency (Biochemical IC50) |
|---|---|
| Target Compound Data | 2.3 nM |
| Comparator Or Baseline | PD0325901 (0.33 nM), Trametinib (~100-fold more potent in cell growth inhibition) |
| Quantified Difference | CI-1040 is ~7-fold less potent than PD0325901 in biochemical assays; ~100-fold less potent than trametinib in cell growth assays. |
| Conditions | Biochemical MEK1/2 inhibition assay (CI-1040 and PD0325901); Growth inhibition assay on 44 melanoma cell lines (CI-1040 vs. Trametinib). |
Why This Matters
This establishes CI-1040 as a foundational tool with moderate potency, suitable for studies where an established, clinically-tolerated safety profile [5] is prioritized over maximal potency, or as a reference compound for benchmarking novel MEK inhibitors.
- [1] Cheng Y, Tian H. Current Development Status of MEK Inhibitors. Molecules. 2018;23(4):902. (Table 2) View Source
- [2] Adooq Bioscience. PD184352 (CI-1040) Technical Datasheet. Catalog No. A10212. View Source
- [3] Anjiechem. PD184352 (CI-1040) Product Technical Data. View Source
- [4] Stones CJ, Kim JE, Joseph WR, et al. Comparison of responses of human melanoma cell lines to MEK and BRAF inhibitors. Front Genet. 2013;4:66. View Source
- [5] Lorusso PM, Adjei AA, Varterasian M, et al. Phase I and pharmacodynamic study of the oral MEK inhibitor CI-1040 in patients with advanced malignancies. J Clin Oncol. 2005;23(23):5281-93. View Source
